[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol . It is also known by its IUPAC name, N-(3-hydroxyphenyl)-S-methylmethanesulfinamide . This compound is characterized by the presence of a hydroxyphenyl group, an imino group, and a lambda6-sulfanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-hydroxyaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino and sulfanone groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the imino and sulfanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone include:
- N-(4-Hydroxyphenyl)-S-methylmethanesulfinamide
- N-(3-Methoxyphenyl)-S-methylmethanesulfinamide
- N-(3-Hydroxyphenyl)-S-ethylmethanesulfinamide
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group provides potential for hydrogen bonding, while the imino and sulfanone groups offer versatility in chemical reactions .
Properties
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(2,11)9-7-4-3-5-8(10)6-7/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMLUHLRWOXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=CC=C1)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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